molecular formula C8H8BrClO B1322237 2-(Bromomethyl)-1-chloro-3-methoxybenzene CAS No. 83781-95-7

2-(Bromomethyl)-1-chloro-3-methoxybenzene

Cat. No. B1322237
CAS No.: 83781-95-7
M. Wt: 235.5 g/mol
InChI Key: UBHMKGCZRSUSPG-UHFFFAOYSA-N
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Patent
US08481576B2

Procedure details

To 13.0 g (84.92 mmol) 3-chloro-2-methylanisole in 80 ml CCl4 at reflux were added 0.4 g dibenzoyl peroxide and then, subsequently and portion-wise, a mixture of 15.2 g N-bromosuccinimide and 0.4 g dibenzoyl peroxide. After completion of reaction the mixture was evaporation-concentrated, the residue was dissolved in dichloromethane, was sequentially washed with water and saturated NaCl solution, was dried over MgSO4, was filtered and again evaporation-concentrated. 20.8 yellow oil.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10][Br:29]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)OC)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was evaporation-concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
was sequentially washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
again evaporation-concentrated

Outcomes

Product
Name
Type
Smiles
ClC1=C(CBr)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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